molecular formula C25H24N4O4S B11127176 (5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(morpholin-4-yl)-1,3-thiazol-4(5H)-one

(5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(morpholin-4-yl)-1,3-thiazol-4(5H)-one

Cat. No.: B11127176
M. Wt: 476.5 g/mol
InChI Key: GCWXKLDKJAWJFA-JCMHNJIXSA-N
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Description

The compound (5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(morpholin-4-yl)-1,3-thiazol-4(5H)-one is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazole ring, a thiazole ring, and a morpholine ring, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(morpholin-4-yl)-1,3-thiazol-4(5H)-one typically involves multiple steps, including the formation of the pyrazole and thiazole rings, followed by their coupling with the morpholine ring. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods to a larger scale, ensuring that the reaction conditions are optimized for mass production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

The compound (5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(morpholin-4-yl)-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of similar molecules and developing new synthetic methodologies.

Biology

In biology, the compound is investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. Researchers explore its interactions with biological targets and its effects on cellular processes.

Medicine

In medicine, the compound is evaluated for its therapeutic potential. Studies focus on its ability to inhibit specific enzymes or receptors, making it a candidate for drug development in treating various diseases.

Industry

In the industrial sector, the compound is used in the development of new materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications in electronics, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of (5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(morpholin-4-yl)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(morpholin-4-yl)-1,3-thiazol-4(5H)-one lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable subject for further research and development.

Properties

Molecular Formula

C25H24N4O4S

Molecular Weight

476.5 g/mol

IUPAC Name

(5Z)-5-[[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one

InChI

InChI=1S/C25H24N4O4S/c1-31-20-9-8-17(14-21(20)32-2)23-18(16-29(27-23)19-6-4-3-5-7-19)15-22-24(30)26-25(34-22)28-10-12-33-13-11-28/h3-9,14-16H,10-13H2,1-2H3/b22-15-

InChI Key

GCWXKLDKJAWJFA-JCMHNJIXSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N=C(S3)N4CCOCC4)C5=CC=CC=C5)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N=C(S3)N4CCOCC4)C5=CC=CC=C5)OC

Origin of Product

United States

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